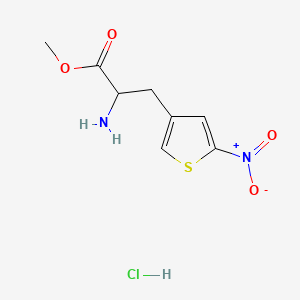

methyl2-amino-3-(5-nitrothiophen-3-yl)propanoatehydrochloride

Description

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is a nitro-substituted thiophene derivative characterized by a propanoate ester backbone and an amino group at the α-position. The compound’s structure combines a 5-nitrothiophene ring with a methyl ester moiety, stabilized as a hydrochloride salt. Such reactions typically involve cyclocondensation of ketones or aldehydes with activated nitriles (e.g., malononitrile) and elemental sulfur in the presence of a base like triethylamine (TEA) .

Properties

IUPAC Name |

methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S.ClH/c1-14-8(11)6(9)2-5-3-7(10(12)13)15-4-5;/h3-4,6H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGZKXGBGHYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CSC(=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride typically involves the nitration of thiophene derivatives followed by amino acid coupling. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then coupled with an amino acid ester under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways by binding to specific proteins or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Compound 7a and 7b (Molecules, 2012)

These compounds, synthesized via a Gewald reaction, share a thiophene core but differ in substituents:

- 7a: 2,4-Diamino-3-cyano-thiophene-5-yl methanone derivative.

- 7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative.

Key Differences :

- The target compound lacks the methanone or cyano groups present in 7a and 7b but retains the nitro group at the 5-position.

Patent Compound (EP 4 374 877 A2, 2024)

This pyrrolidine-based compound, [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride, shares the hydrochloride salt and ester functionality but replaces the thiophene core with a pyrrolidine ring. The trifluoromethyl (CF₃) groups introduce steric bulk and lipophilicity, contrasting with the nitro group’s electron-withdrawing nature in the target compound .

Physicochemical Properties (Inferred)

Biological Activity

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride features a unique structure that includes a nitro group and a thiophene ring, contributing to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 232.70 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth. The nitro group is known to undergo reduction to form reactive intermediates that can damage cellular components, including DNA, leading to antimicrobial effects .

Key Mechanisms:

- Antimicrobial Activity: The compound may exert its effects by producing toxic intermediates that bind covalently to DNA, resulting in cell death .

- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate signaling pathways involved in inflammation, potentially affecting the expression of matrix metalloproteinases (MMPs) which are critical in osteoarthritis and other inflammatory conditions .

Antimicrobial Properties

Research indicates that methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride has potential antimicrobial activity. Nitro-containing compounds are often effective against various pathogens due to their ability to disrupt DNA synthesis and function. For example, similar nitro derivatives have been shown to inhibit bacterial growth effectively .

Anti-inflammatory Properties

Studies have highlighted the compound's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs . This suggests its applicability in treating conditions like osteoarthritis, where inflammation plays a significant role.

Case Studies and Research Findings

- Inhibition of MMPs: A study screened various compounds for their ability to inhibit MMPs involved in cartilage degradation. Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride showed promise in reducing MMP expression in chondrosarcoma cells stimulated by IL-1β .

- Combination Therapy: In a comparative analysis, this compound was tested alongside established anti-inflammatory drugs like betamethasone. Results indicated that it could enhance the effects of betamethasone on MMP expression, suggesting potential for combination therapies in inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.